N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]butanamide
Description
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at the 5-position and a butanamide group at the 2-position. The adamantane group confers high lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions and hydrogen bonding capabilities. This structural combination makes the compound a candidate for pharmaceutical applications, particularly in antiviral and anticancer research .
The synthesis typically involves coupling a preformed 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine with a butanoyl chloride derivative under basic conditions, as seen in analogous syntheses of related adamantane-thiadiazole hybrids .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-2-3-13(20)17-15-19-18-14(21-15)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDICIIHDWGRQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]butanamide typically starts with adamantane-1-carbohydrazide. This intermediate is treated with an appropriate isothiocyanate to yield the corresponding 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides. These thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiadiazole ring interacts with enzymes and receptors, modulating their activity. This dual action contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
| Compound Name | Substituent on Thiadiazole | Molecular Weight | logP | Melting Point/Decomposition (°C) | Key Structural Notes |
|---|---|---|---|---|---|
| N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]butanamide (Target) | Butanamide | 409.59 (calc) | ~4.7* | Not reported | Flexible butanamide chain enhances solubility |
| N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-3,7-dimethyloctanamide (25a) | 3,7-Dimethyloctanamide | 534.7 | 4.712 | 148.6 | Branched alkyl chain; higher lipophilicity |
| N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-3,7-dimethyloct-6-enamide (25b) | 3,7-Dimethyloctenamide | 532.7 | 3.56 | 136.7 | Unsaturated chain; reduced logP |
| N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]acetamide (5e) | 4-Chlorobenzylthio | 453.9 | Not reported | 132-134 | Thioether linkage; lower steric bulk |
| N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide | N-Benzyl-3-methylbutanamide | 409.59 | Not reported | Not reported | Bulky benzyl group; potential for π-π interactions |
Key Observations:
Table 3: Reported Bioactivities of Analogues
- Mechanistic Insights : Adamantane-thiadiazole hybrids often target enzymes like TDP1, which repairs DNA damage, making them candidates for anticancer therapy . The oxadiazole-thione analogue () shows antiviral activity, likely due to adamantane’s ability to disrupt viral membranes .
Structural and Crystallographic Analysis
- Crystal Packing : The adamantane moiety in 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine () forms supramolecular chains via N–H⋯N hydrogen bonds, while the oxadiazole-thione derivative () exhibits helical chains via N–H⋯S interactions .
- Dihedral Angles : The thiadiazole ring in the target compound’s analogues is planar (r.m.s. deviation = 0.009 Å), with substituent orientation influencing intermolecular interactions .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.37 g/mol. The compound features an adamantane moiety linked to a thiadiazole ring, which is known for its pharmacological relevance.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study focusing on the synthesis and evaluation of various 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-one derivatives found that these compounds displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compound 8 from this series showed superior activity compared to standard antibiotics like streptomycin and ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Comparison Drug |
|---|---|---|---|
| 8 | S. typhimurium | 0.5 µg/mL | Streptomycin |
| 8 | B. cereus | 0.75 µg/mL | Ampicillin |
| 8 | MRSA | 1 µg/mL | - |
| 8 | P. aeruginosa | 1 µg/mL | - |
Antifungal Activity
In addition to antibacterial effects, this compound exhibits antifungal properties. The same study indicated that compounds derived from this scaffold exhibited antifungal activity that surpassed that of conventional antifungal agents like bifonazole and ketoconazole by factors ranging from 3 to 115 times .
Anticancer Activity
The anticancer potential of this compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). Compounds derived from this structure were shown to induce apoptosis in cancer cells through mechanisms involving the regulation of apoptotic markers such as BAX and Bcl-2 .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Positive Control (Doxorubicin) |
|---|---|---|---|
| 5 | MCF-7 | 6.15 ± 0.50 | 3.58 ± 0.03 |
| 10a | HepG-2 | 8.22 ± 0.70 | 8.19 ± 0.72 |
| 14c | A549 | 6.75 ± 0.55 | - |
Mechanistic Insights
Molecular docking studies have provided insights into the mechanisms underlying the biological activities of these compounds. For instance, interactions with bacterial enzymes such as MurA and MurB have been highlighted as potential targets for the antibacterial action of thiadiazole derivatives . Additionally, the antifungal mechanism was linked to inhibition of CYP51 and dihydrofolate reductase in Candida albicans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
